molecular formula C24H20O4 B11149951 2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one

2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one

Cat. No.: B11149951
M. Wt: 372.4 g/mol
InChI Key: WFTBZTZSMJCIMV-UHFFFAOYSA-N
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Description

2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxy group: This step might involve nucleophilic substitution reactions using phenol derivatives.

    Attachment of the 1-phenylethoxy group: This can be done through etherification reactions using phenylethanol derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the methyl group to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the chromen-4-one core to chromanol derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Natural compounds with a similar chromen-4-one core.

    Coumarins: Another class of compounds with a related structure.

    Synthetic chromen-4-one derivatives: Various synthetic analogs with different substituents.

Uniqueness

2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which might confer distinct chemical and biological properties compared to other chromen-4-one derivatives.

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

2-methyl-3-phenoxy-7-(1-phenylethoxy)chromen-4-one

InChI

InChI=1S/C24H20O4/c1-16(18-9-5-3-6-10-18)26-20-13-14-21-22(15-20)27-17(2)24(23(21)25)28-19-11-7-4-8-12-19/h3-16H,1-2H3

InChI Key

WFTBZTZSMJCIMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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